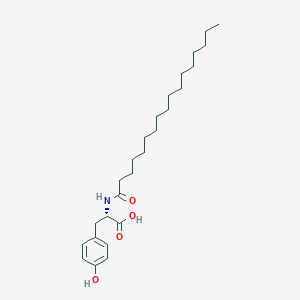
L-Tyrosine, N-(1-oxoheptadecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, N-(1-oxoheptadecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of a long-chain fatty acid (heptadecanoic acid) attached to the amino group of L-Tyrosine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxoheptadecyl)- typically involves the following steps:
Activation of Heptadecanoic Acid: Heptadecanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated heptadecanoic acid is then coupled with L-Tyrosine in an organic solvent such as dichloromethane under mild conditions to form L-Tyrosine, N-(1-oxoheptadecyl)-.
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis to enhance specificity and yield. Microbial fermentation and enzymatic catalysis are preferred due to their environmentally friendly nature and high enantioselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, N-(1-oxoheptadecyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-Tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the heptadecanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, N-(1-oxoheptadecyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of L-Tyrosine, N-(1-oxoheptadecyl)- involves its interaction with cellular proteins and enzymes. The compound can be incorporated into proteins, altering their structure and function. It may also modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine: The parent compound, an aromatic amino acid.
L-Dopa: A derivative of L-Tyrosine with an additional hydroxyl group.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
L-Tyrosine, N-(1-oxoheptadecyl)- is unique due to the presence of a long-chain fatty acid, which enhances its hydrophobicity and potential applications in various fields. This modification distinguishes it from other derivatives of L-Tyrosine, providing unique properties and applications.
Eigenschaften
CAS-Nummer |
823817-13-6 |
|---|---|
Molekularformel |
C26H43NO4 |
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
(2S)-2-(heptadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h17-20,24,28H,2-16,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
InChI-Schlüssel |
YNIQYWJNHPOCLE-DEOSSOPVSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


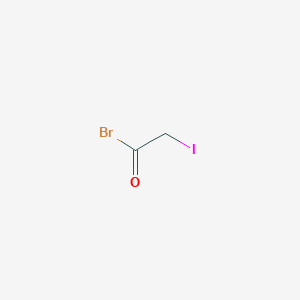
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
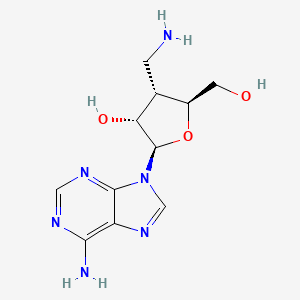
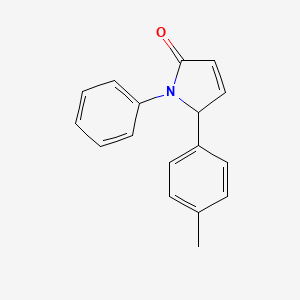



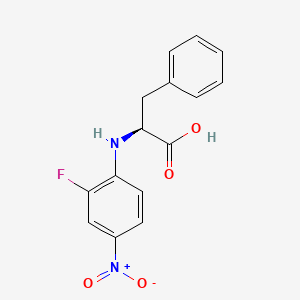
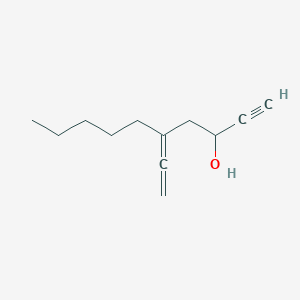
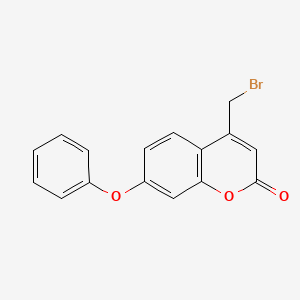

![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)

